molecular formula C21H26N2O B5051088 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide

1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide

Katalognummer B5051088
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: UUDLUCKIEGFRRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide, also known as BDPC, is a synthetic compound that belongs to the class of piperidine derivatives. BDPC has gained significant attention in scientific research due to its potential as a therapeutic agent for various medical conditions.

Wirkmechanismus

The exact mechanism of action of 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide acts on the central nervous system by modulating the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has also been shown to have an affinity for the mu-opioid receptor, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic properties. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has also been shown to reduce inflammation and oxidative stress in animal models, which may underlie its potential as an anti-inflammatory and anti-cancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for certain receptors. However, its high lipophilicity and low solubility can make it difficult to administer and analyze in vivo. Additionally, the lack of clinical data on 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide makes it difficult to extrapolate its effects in animal models to humans.

Zukünftige Richtungen

There are several potential future directions for research on 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide and its effects on different neurotransmitter systems. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide's potential anti-inflammatory and anti-cancer properties also warrant further investigation. Finally, the development of more efficient synthesis methods and improved formulations could facilitate the translation of 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide into clinical use.
Conclusion:
In conclusion, 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various medical conditions. Its synthesis method has been optimized to improve yield and purity, and it has been extensively studied for its potential therapeutic applications. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide's mechanism of action is not fully understood, but it has been suggested to modulate the activity of various neurotransmitters and have an affinity for the mu-opioid receptor. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects, including its potential as an anti-inflammatory and anti-cancer agent. Despite its advantages for lab experiments, 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide's high lipophilicity and low solubility can make it difficult to administer and analyze in vivo. There are several potential future directions for research on 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide, including its potential as a treatment for neurological disorders, further elucidation of its mechanism of action, and the development of more efficient synthesis methods and improved formulations.

Synthesemethoden

The synthesis of 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide involves the reaction between 2,6-dimethylaniline and benzylcyanide in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with piperidinecarboxylic acid chloride to obtain 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide. The synthesis method has been optimized to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anxiolytic, and antidepressant properties in animal models. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurological disorders. Additionally, 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has been studied for its anti-inflammatory and anti-cancer properties.

Eigenschaften

IUPAC Name

1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-8-6-9-17(2)20(16)22-21(24)19-12-7-13-23(15-19)14-18-10-4-3-5-11-18/h3-6,8-11,19H,7,12-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDLUCKIEGFRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.